molecular formula C15H11F3N2O4 B4402809 N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B4402809
M. Wt: 340.25 g/mol
InChI Key: MSQMYXGRIXLZBA-UHFFFAOYSA-N
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Description

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves the reaction of N-methyl-3-aminobenzamide with 2-nitro-4-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, trifluoromethylation, and subsequent coupling reactions to achieve the final product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s activity and binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide
  • N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid
  • N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzylamine

Uniqueness

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O4/c1-19-14(21)9-3-2-4-11(7-9)24-13-6-5-10(15(16,17)18)8-12(13)20(22)23/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQMYXGRIXLZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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